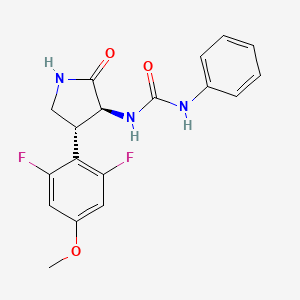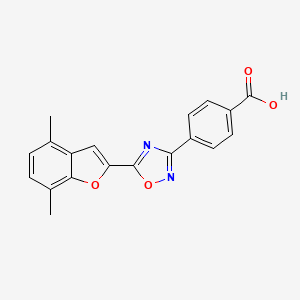
CDK9-IN-37
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDK9-IN-37 is an inhibitor of the cyclin-dependent kinase 9 (CDK9).
Wissenschaftliche Forschungsanwendungen
Treatment of Acute Myeloid Leukemia (AML)
CDK9-IN-37, identified as compound 37 in research, has shown promising results in the treatment of AML. It exhibits significant antiproliferative activity in various cancer cell lines and has demonstrated effectiveness in suppressing tumor progression in mouse models. This positions it as a potential lead compound for novel CDK9 inhibitors in AML treatment (Han et al., 2021).
Potential in HIV Therapy
CDK9-IN-37 has been explored for its potential in HIV therapy. Its ability to inhibit CDK9 interferes selectively with HIV-1 Tat-mediated transcription, thereby inhibiting HIV-1 reactivation from latently infected cells (Sancineto et al., 2013).
Role in Transcriptional Control
CDK9-IN-37 targets CDK9, which is critical for RNA Polymerase II transcription in various biological processes including development, differentiation, and cell fate responses. Dysregulation of CDK9 is implicated in a range of diseases, highlighting its significance in maintaining transcriptional homeostasis (Bacon & D’Orso, 2018).
Oncology, Virology, and Cardiology Applications
CDK9-IN-37's target, CDK9, does not regulate the cell cycle but is involved in RNA synthesis for cell growth and differentiation. Its inhibition contributes to anticancer activity, and there's potential for its use as an antiretroviral agent in HIV research. It may also have applications in cardiology, particularly in the context of myocardial hypertrophy (Wang & Fischer, 2008).
Cancer Therapy
CDK9-IN-37, through targeting CDK9, plays a crucial role in the transcription regulation of antiapoptotic proteins, making it a significant candidate for cancer therapy. The development of selective CDK9 inhibitors like CDK9-IN-37 has been a focus due to their potential efficacy in various cancers (Sonawane et al., 2016).
Epigenetic Therapy in Cancer
CDK9-IN-37, by inhibiting CDK9, plays a role in reactivating epigenetically silenced genes in cancer. This leads to restored tumor suppressor gene expression and may sensitize cancer cells to immune checkpoint inhibitors, representing a new direction in epigenetic cancer therapy (Zhang et al., 2018).
Eigenschaften
Molekularformel |
C14H10ClN3O |
|---|---|
Molekulargewicht |
271.7 |
IUPAC-Name |
2-(4-Aminophenyl)-7-chloroquinazolin-4(3H)-one |
InChI |
InChI=1S/C14H10ClN3O/c15-9-3-6-11-12(7-9)17-13(18-14(11)19)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18,19) |
InChI-Schlüssel |
KTQUDVGNQBSZMO-UHFFFAOYSA-N |
SMILES |
O=C1NC(C2=CC=C(N)C=C2)=NC3=C1C=CC(Cl)=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CDK9IN-37; CDK9-IN37; CDK9IN37; CDK9 IN 37; CDK9-IN-37 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One](/img/structure/B1192401.png)



